Cas no 2228637-32-7 (2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid)

2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid
- EN300-1992690
- 2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid
- 2228637-32-7
-
- インチ: 1S/C9H9ClO2S/c10-6-3-7(13-5-6)9(1-2-9)4-8(11)12/h3,5H,1-2,4H2,(H,11,12)
- InChIKey: PXTKTNRCHCWTGN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CSC(=C1)C1(CC(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 216.0011784g/mol
- どういたいしつりょう: 216.0011784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 65.5Ų
2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992690-0.05g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1992690-5.0g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 5g |
$5304.0 | 2023-05-31 | ||
Enamine | EN300-1992690-0.25g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1992690-0.1g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1992690-10.0g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 10g |
$7866.0 | 2023-05-31 | ||
Enamine | EN300-1992690-1.0g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 1g |
$1829.0 | 2023-05-31 | ||
Enamine | EN300-1992690-0.5g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1992690-2.5g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1992690-5g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1992690-1g |
2-[1-(4-chlorothiophen-2-yl)cyclopropyl]acetic acid |
2228637-32-7 | 1g |
$1414.0 | 2023-09-16 |
2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acidに関する追加情報
Research Brief on 2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid (CAS: 2228637-32-7)
In recent years, the compound 2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid (CAS: 2228637-32-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropylacetic acid moiety and chlorothiophene ring, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
The synthesis of 2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid involves a multi-step process, starting with the functionalization of the chlorothiophene ring followed by cyclopropanation and subsequent carboxylation. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for further research. Notably, the use of palladium-catalyzed cross-coupling reactions has been highlighted in several studies as an efficient approach to constructing the cyclopropylacetic acid backbone.
Pharmacologically, 2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid has demonstrated notable activity as a modulator of inflammatory pathways. In vitro studies have shown that this compound inhibits key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical mediators of inflammation. These findings suggest its potential utility in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data from animal models indicate a favorable safety profile, with minimal off-target effects.
Beyond its anti-inflammatory properties, recent research has explored the compound's role in oncology. A 2023 study published in the Journal of Medicinal Chemistry revealed that 2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated Wnt/β-catenin signaling. This discovery opens new avenues for developing targeted therapies for cancers such as colorectal adenocarcinoma and hepatocellular carcinoma.
Despite these promising results, challenges remain in the clinical translation of 2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed in future studies. Ongoing research is focusing on prodrug strategies and nanoparticle-based delivery systems to enhance the compound's pharmacokinetic properties.
In conclusion, 2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid represents a versatile scaffold with significant therapeutic potential. Its dual anti-inflammatory and anticancer activities make it a compelling candidate for further development. Continued research efforts will be essential to fully elucidate its mechanisms of action and translate these findings into clinical applications.
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